5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid
Overview
Description
5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid is a complex organic compound featuring a thiazole ring Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid typically involves the reaction of appropriate thiazole derivatives with other organic reagents under controlled conditions. One common method involves the condensation of a thiazole derivative with a suitable amine, followed by further functionalization to introduce the oxopentanoic acid moiety. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring’s aromaticity and electron distribution play a crucial role in these interactions .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure.
Thiadiazole: Contains an additional nitrogen atom in the ring.
Thioamide: Features a sulfur atom bonded to a carbonyl group.
Uniqueness
5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid is unique due to its specific functional groups and the combination of a thiazole ring with an oxopentanoic acid moiety. This structure imparts distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,6-8(14)15)5-7(13)12-9-11-3-4-16-9/h3-6H2,1-2H3,(H,14,15)(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDUNBNLTXCLHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=NCCS1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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